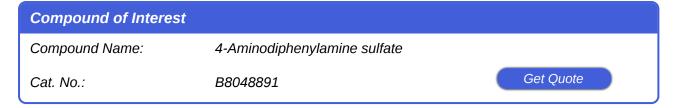


Spectroscopic Profile of 4-Aminodiphenylamine Sulfate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-aminodiphenylamine sulfate**, a compound of interest in various research and development applications. This document compiles available spectroscopic data, details experimental protocols for obtaining such data, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **4-aminodiphenylamine sulfate** and its corresponding free base, 4-aminodiphenylamine. Due to the limited availability of complete spectroscopic data specifically for the sulfate salt in public databases, data for the free base is included for comparative purposes. The compound is also known by synonyms such as N-phenyl-p-phenylenediamine sulfate and Variamine Blue RT salt.

Table 1: UV-Vis Spectroscopic Data

Compound	Solvent	λmax (nm)	Reference
Variamine Blue RT salt	Not Specified	197, 377	[1]
N-Phenyl-p- phenylenediamine	Not Specified	377	



Table 2: ¹H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
N-phenyl 1,4- phenylenediamine (free base)	DMSO-d6	Data reported, specific shifts not detailed in the available abstract.[2]

Note: Specific peak assignments, multiplicities, and coupling constants for **4-aminodiphenylamine sulfate** are not readily available in the searched literature. The data for the free base suggests that analysis in DMSO-d6 is appropriate.

Table 3: Infrared (IR) Spectroscopic Data

Compound	Sample Preparation	Key Bands (cm⁻¹)
4-Aminodiphenylamine (free base)	Not Specified	Spectrum available, characteristic amine and aromatic stretches expected. [3]

Note: A full, assigned IR spectrum for **4-aminodiphenylamine sulfate** was not found in the initial search. Researchers should expect to see characteristic peaks for aromatic C-H stretching, N-H stretching (which may be broadened due to salt formation), C-N stretching, and strong bands corresponding to the sulfate anion.

Table 4: 13C NMR and Mass Spectrometry Data

Spectroscopic Technique	Compound	Key Observations
¹³ C NMR	4-Aminodiphenylamine sulfate	Data not readily available.
Mass Spectrometry	4-Aminodiphenylamine sulfate	Data not readily available. Electrospray ionization (ESI) would be a suitable technique for analyzing the protonated molecule.[4][5]



Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data. The following are generalized protocols for the key experiments cited.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Objective: To obtain the infrared spectrum of a solid sample.

Materials:

- · 4-Aminodiphenylamine sulfate
- Infrared (IR) grade Potassium Bromide (KBr), dried
- · Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure:

- Sample Preparation: Thoroughly grind 1-2 mg of **4-aminodiphenylamine sulfate** with approximately 100-200 mg of dry, IR-grade KBr in an agate mortar. The mixture should be a fine, homogenous powder.[6][7][8][9][10]
- Pellet Formation: Transfer the powder mixture to a pellet die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.[9][10]
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Background Collection: Record a background spectrum of the empty sample compartment.
- Sample Spectrum: Acquire the infrared spectrum of the sample from approximately 4000 to 400 cm⁻¹.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- 4-Aminodiphenylamine sulfate
- Deuterated solvent (e.g., DMSO-d₆)
- 5 mm NMR tubes
- Pipettes
- NMR spectrometer

Procedure:

- Sample Preparation: Dissolve 5-10 mg of **4-aminodiphenylamine sulfate** in approximately 0.6-0.7 mL of DMSO-d₆.[11][12][13][14] Ensure the sample is fully dissolved; gentle warming or vortexing may be necessary.
- Filtering: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[11][14]
- Data Acquisition for ¹H NMR:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
- Data Acquisition for ¹³C NMR:
 - Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.



- Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₆: ~2.50 ppm for ¹H and ~39.5 ppm for ¹³C).[15]

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorbance.

Materials:

- 4-Aminodiphenylamine sulfate
- Spectroscopic grade solvent (e.g., methanol, ethanol, or water)
- Quartz cuvettes
- UV-Vis spectrophotometer

Procedure:

- Solution Preparation: Prepare a dilute stock solution of **4-aminodiphenylamine sulfate** in the chosen solvent. Further dilute the stock solution to obtain a concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1 1.0 AU).
- Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.
- Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (Electrospray Ionization)

Objective: To determine the mass-to-charge ratio of the molecule.



Materials:

· 4-Aminodiphenylamine sulfate

- High-purity solvent (e.g., methanol, acetonitrile, water) with a small amount of acid (e.g., formic acid) if necessary to promote protonation.
- Mass spectrometer with an electrospray ionization (ESI) source.

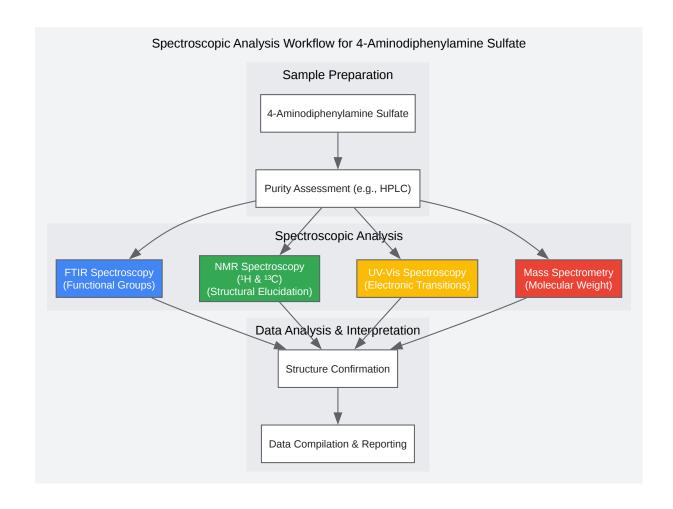
Procedure:

- Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent system (typically in the low μg/mL to ng/mL range).
- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate.
- Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions. For an amine salt, the protonated molecule [M+H]+ is expected.
- Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight),
 which separates them based on their mass-to-charge ratio (m/z).
- Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Experimental and Logical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of **4-aminodiphenylamine sulfate**.





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Spectroscopic Analysis Workflow

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